molecular formula C21H24N4O3 B2879414 2-[(2,4-dimethylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione CAS No. 1775554-06-7

2-[(2,4-dimethylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione

Número de catálogo: B2879414
Número CAS: 1775554-06-7
Peso molecular: 380.448
Clave InChI: JMXCFGIJBLJNMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-[(2,4-dimethylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic molecule featuring a pyrido[1,2-c]pyrimidine-dione core with two key substituents:

  • A 2,4-dimethylphenylmethyl group at position 2, which introduces lipophilic aromatic character.

This compound belongs to a broader class of pyrido[1,2-c]pyrimidine derivatives, which are frequently explored for their pharmacological properties, including CNS activity and enzyme modulation . Its synthesis likely involves multi-step protocols, such as cycloaddition or nucleophilic substitution, as seen in analogous compounds .

Propiedades

IUPAC Name

2-[(2,4-dimethylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-4-17-22-19(23-28-17)18-16-7-5-6-10-24(16)21(27)25(20(18)26)12-15-9-8-13(2)11-14(15)3/h8-9,11H,4-7,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXCFGIJBLJNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrido[1,2-c]pyrimidine Derivatives

Compounds sharing the pyrido[1,2-c]pyrimidine core but differing in substituents include:

  • 4-(4-Chlorophenyl)-2-{4-[4-(6-fluoro-1,2-benzoxazol)-1-piperidyl]butyl}-pyrido[1,2-c]pyrimidine-1,3-dione ():
    • Substituents: A 4-chlorophenyl group at position 4 and a benzisoxazole-piperidine moiety.
    • Bioactivity: Acts as a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor ligand.
    • Yield: 89.2% via nucleophilic substitution in DMF .
  • 4-(4-Fluorophenyl) analog ():
    • Substituents: Fluorine at the para position of the aryl group.
    • Bioactivity: Similar CNS activity but with altered pharmacokinetics due to fluorine’s electronegativity.
    • Yield: 71.1%, lower than the chlorophenyl derivative, suggesting substituent-dependent reactivity .
Compound R1 (Position 2) R2 (Position 4) Bioactivity Yield
Target Compound 2,4-Dimethylphenylmethyl 5-Ethyl-1,2,4-oxadiazol-3-yl Inferred CNS activity N/A
4-Chlorophenyl derivative Piperidyl-benzisoxazole 4-Chlorophenyl SSRI, 5-HT1A ligand 89.2%
4-Fluorophenyl derivative Piperidyl-benzisoxazole 4-Fluorophenyl SSRI, 5-HT1A ligand 71.1%

1,2,4-Oxadiazole-Containing Analogs

The 5-ethyl-1,2,4-oxadiazole group is a critical pharmacophore. Comparisons include:

  • 6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-dihydropyrimidine-2-thione ():
    • Substituents: Methyl groups on both the phenyl and oxadiazole rings.
    • Properties: Increased steric hindrance but reduced metabolic stability compared to the ethyl-substituted target compound.
  • 5-Acetonyl-3-phenyl-1,2,4-oxadiazole ():
    • Substituents: Phenyl and acetonyl groups.
    • Synthesis: Prepared via a three-component cycloaddition (yield: 60–75%), highlighting the versatility of oxadiazole synthesis .

Structural Impact : The ethyl group on the target compound’s oxadiazole may enhance hydrophobic interactions in binding pockets compared to methyl or phenyl substituents .

Computational Similarity Analysis

Using Tanimoto coefficients and molecular fingerprinting ():

  • The target compound shares ~65–70% structural similarity with pyrido[1,2-c]pyrimidine-based SSRIs (e.g., derivatives), suggesting overlapping bioactivity .
  • Docking studies () indicate that minor substituent changes (e.g., ethyl vs. methyl) significantly alter binding affinities due to interactions with residues like Ser349 in 5-HT1A receptors .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.